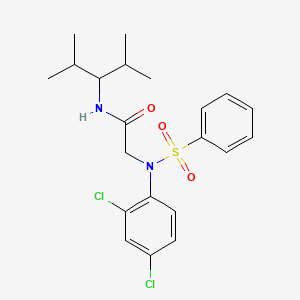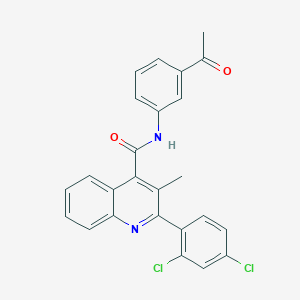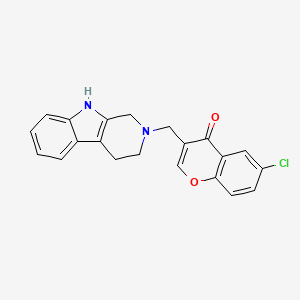
2-chloro-5-nitro-N-(2-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chlorinated benzenesulfonamide derivatives, including compounds similar to 2-chloro-5-nitro-N-(2-pyridinylmethyl)benzenesulfonamide, involves the creation of novel sets of compounds investigated for their binding affinity against human enzymes. For instance, pyrrolidinone-based chlorinated benzenesulfonamides have been synthesized to investigate their selectivity against human carbonic anhydrases, demonstrating the potential for further development of selective inhibitors (Balandis et al., 2020).
Molecular Structure Analysis
The molecular structure of related benzenesulfonamide compounds has been extensively analyzed, showing how various substitutions affect their conformation and binding properties. For example, the structural analysis of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide has provided insights into their molecular and supramolecular structures, demonstrating significant differences based on the presence of a methyl group and the implications for hydrogen bonding and molecular interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving benzenesulfonamide derivatives can lead to various products with potential biological activities. The synthesis of Co(II) and Ni(II) complexes containing benzenesulfonamide ligands illustrates the versatility of these compounds in forming structures with significant in vitro antibacterial and cytotoxicity properties (Gomathi & Selvameena, 2018).
Physical Properties Analysis
The physical properties, including crystal structure and spectroscopic characteristics, have been detailed for several benzenesulfonamide derivatives. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for example, shows molecular chains formed through π–π interactions and hydrogen bonding, leading to a three-dimensional network (Mohamed-Ezzat et al., 2023).
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as 2NB, is the Leishmania donovani parasite . This parasite is responsible for causing visceral leishmaniasis, a severe disease that requires new treatments to overcome issues such as toxicity, cost, and drug resistance .
Mode of Action
The compound 2NB has been found to be active against both the promastigote and amastigote forms of L. donovani . It interacts with these targets, leading to significant changes in their viability. The compound’s mode of action is associated with increased levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species .
Biochemical Pathways
The biochemical pathways affected by 2NB involve the production of Th1 cytokines, NO, and reactive oxygen species . These molecules play crucial roles in the immune response against parasitic infections. By increasing their levels, 2NB enhances the body’s ability to fight off the L. donovani infection .
Result of Action
The result of 2NB’s action is a significant reduction in the titer of L. donovani in infected macrophages . At a concentration of 120 µg/mL, the parasite titer was reduced by more than 85% . Additionally, 2NB has been shown to increase the efficacy of amphotericin B against amphotericin B-resistant L. donovani .
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4S/c13-11-5-4-10(16(17)18)7-12(11)21(19,20)15-8-9-3-1-2-6-14-9/h1-7,15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXCYWYUFODARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386638 |
Source


|
| Record name | 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5784-58-7 |
Source


|
| Record name | 2-chloro-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)